molecular formula C39H55F3N10O11 B583042 H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE CAS No. 140436-67-5

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE

Cat. No.: B583042
CAS No.: 140436-67-5
M. Wt: 896.923
InChI Key: NTVASBVJSJIDKA-IGCYJKAMSA-N
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Description

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is a synthetic peptide compound. It is often used in biochemical research due to its role as a selective activating peptide for protease-activated receptor 1 (PAR-1). This receptor is involved in various physiological processes, including blood coagulation and cellular signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .

Chemical Reactions Analysis

Types of Reactions

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to and activating protease-activated receptor 1 (PAR-1). This activation triggers a cascade of intracellular signaling pathways, including the activation of G-proteins and subsequent downstream effectors. These pathways are involved in various physiological processes, such as platelet aggregation, inflammation, and cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-SER-PHE-PHE-LEU-ARG-ASN-OH TRIFLUOROACETATE is unique due to its specific sequence, which confers selective activation of PAR-1. This selectivity makes it a valuable tool in research focused on understanding the role of PAR-1 in various physiological and pathological processes .

Properties

CAS No.

140436-67-5

Molecular Formula

C39H55F3N10O11

Molecular Weight

896.923

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C37H54N10O9.C2HF3O2/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22;3-2(4,5)1(6)7/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42);(H,6,7)/t24-,25-,26-,27-,28-,29-;/m0./s1

InChI Key

NTVASBVJSJIDKA-IGCYJKAMSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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